molecular formula C15H15ClN4OS B2638537 6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1031606-41-3

6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No. B2638537
CAS RN: 1031606-41-3
M. Wt: 334.82
InChI Key: UJEJYUQWMIUGNE-UHFFFAOYSA-N
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Description

The compound “6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine . The molecular formula of the compound is C11H7ClN4OS .


Synthesis Analysis

The synthesis of pyrazolo[4,3-d]pyrimidin-7-ones and related compounds has been a subject of interest in medicinal chemistry. The synthesis often involves the use of specific reagents and conditions, such as heating under reflux with specific bases in certain solvents . The follow-up of reactions and checking the homogeneity of compounds were performed using Thin Layer Chromatography (TLC) on specific materials .

Scientific Research Applications

Antimicrobial and Anticancer Applications

Antimicrobial Activity

Research into pyrazolopyrimidine derivatives, including structures similar to the specified compound, has demonstrated significant antimicrobial properties. For example, a study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, which showed good to excellent antimicrobial activity. These compounds were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and evaluated for their in vitro antimicrobial efficacy, indicating a broad potential for treating microbial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anticancer Activity

The same derivatives have shown promising anticancer activities, with some compounds exhibiting higher anticancer activity than doxorubicin, a reference drug. This suggests potential applications in the development of new cancer therapeutics, highlighting the importance of pyrazolopyrimidine derivatives in medical research for cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).

Mechanism of Action

    Target of action

    Compounds similar to “6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” often target protein kinases, such as Protein Kinase B (PKB or Akt), which play crucial roles in intracellular signaling pathways regulating growth and survival .

    Mode of action

    These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase and preventing ATP from binding, thereby inhibiting the kinase’s activity .

    Biochemical pathways

    The inhibition of protein kinases like PKB can affect multiple downstream pathways, including those involving GSK3β, FKHRL1, BAD, and mTOR, which are involved in cell proliferation, protein translation, cell cycle progression, and anti-apoptotic survival .

    Result of action

    The inhibition of protein kinases can lead to a decrease in cell proliferation and survival, making these compounds potential antitumor agents .

properties

IUPAC Name

6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-5-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4OS/c1-3-20-13-12(9(2)18-20)17-15(22)19(14(13)21)8-10-4-6-11(16)7-5-10/h4-7H,3,8H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEJYUQWMIUGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)NC(=S)N(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

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